N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318874
InChI: InChI=1S/C23H25N3O2S/c1-2-18-16-19(23(29-18)25-22(27)17-8-4-3-5-9-17)21(20-10-6-7-11-24-20)26-12-14-28-15-13-26/h3-11,16,21H,2,12-15H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O2S
Molecular Weight: 407.5 g/mol

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

CAS No.:

Cat. No.: VC16318874

Molecular Formula: C23H25N3O2S

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide -

Specification

Molecular Formula C23H25N3O2S
Molecular Weight 407.5 g/mol
IUPAC Name N-[5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]benzamide
Standard InChI InChI=1S/C23H25N3O2S/c1-2-18-16-19(23(29-18)25-22(27)17-8-4-3-5-9-17)21(20-10-6-7-11-24-20)26-12-14-28-15-13-26/h3-11,16,21H,2,12-15H2,1H3,(H,25,27)
Standard InChI Key AJFSAUXKRWVYKV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=N3)N4CCOCC4

Introduction

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are renowned for their diverse biological activities and are extensively utilized in medicinal chemistry. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and inflammation, due to its structural characteristics that allow interaction with various biological targets.

Molecular Formula and Weight

  • Molecular Formula: C23H25N3O2S

  • Molecular Weight: 407.5285 g/mol .

Structural Components

The compound features a thiophene ring, a morpholine moiety, and a benzamide group. The presence of these components contributes to its pharmacological properties and potential applications in scientific research.

Synthesis

The synthesis of N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. Understanding these synthetic routes is crucial for manipulating the compound's properties for specific applications in medicinal chemistry.

Interaction with Biological Targets

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins.

Potential Therapeutic Effects

Research indicates that thiophene derivatives can influence various biochemical pathways, contributing to their potential therapeutic effects against diseases like cancer and inflammation.

Applications in Scientific Research

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide represents a promising avenue for further research into novel therapeutic agents and materials science applications due to its unique structural features and biological activity potential.

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